Lipophilicity Advantage of Ethyl Ester vs. Methyl Ester Analog
The ethyl ester of this 5-nitroisophthalate derivative demonstrates a quantifiably higher predicted lipophilicity (XLogP3) compared to its methyl ester analog (CAS 1955-04-0). This difference in lipophilicity can directly influence the compound's performance in medicinal chemistry applications, particularly regarding membrane permeability and bioavailability [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Methyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 1955-04-0) |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Predicted via XLogP3 algorithm (PubChem). |
Why This Matters
A higher LogP value (2.9 vs. 2.2) suggests the ethyl ester may possess superior membrane permeability, a critical factor in early-stage drug discovery.
- [1] PubChem. (2025). Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate; PubChem. (2025). Methyl 3-(chlorocarbonyl)-5-nitrobenzoate. View Source
